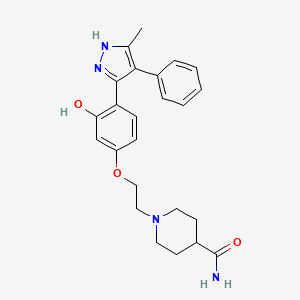

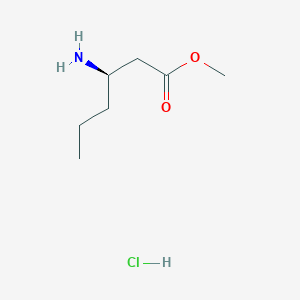

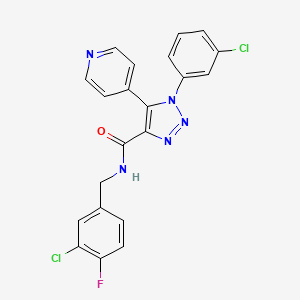

(2Z,4E)-N-butyl-2-cyano-5-(2-methoxyphenyl)penta-2,4-dienamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2Z,4E)-N-butyl-2-cyano-5-(2-methoxyphenyl)penta-2,4-dienamide” is a multi-substituted conjugated diene . These types of compounds are useful intermediates for the synthesis of various biologically active compounds and functional materials .

Synthesis Analysis

The compound can be synthesized via a one-pot process involving the reaction of ketene dithioacetal, 3,3-bis (methylsulfanyl)methylenemalononitrile (1), with a variety of aromatic ketone compounds . The complete stereoselective (2Z,4E)-2,4-dienamide (3a) was obtained from 1 with 4-methoxyacetophenone (2a) in the presence of sodium hydroxide as a base in DMSO .Molecular Structure Analysis

The structure of the compound was established through spectroscopic data and X-ray analysis . The structure was found to be (2Z,4E)-2,4-dienamide, (2Z,4E)-2-cyano-3,5-bis(methylsulfanyl)-5-(2-methoxyphenyl)-penta-2,4-dienoic acid amide (3a) .Chemical Reactions Analysis

The proposed synthetic sequence for the compound consists of a cascade reaction involving the addition of 1 to the ketone compound, elimination of methylthiolate anion from 1, subsequent intramolecular cyclization, and ring-opening reaction by readdition of methylthiolate anion .Physical And Chemical Properties Analysis

The compound exhibits blue-green fluorescence in the solid state . This suggests the possibility of obtaining functional conjugated dienes by this novel one-pot synthetic method .Scientific Research Applications

Synthesis of Biologically Active Compounds

The unique structure of (2Z,4E)-N-butyl-2-cyano-5-(2-methoxyphenyl)penta-2,4-dienamide makes it a valuable intermediate in the synthesis of various biologically active compounds. Its conjugated diene system is particularly useful for constructing complex molecules that exhibit antibacterial and anticancer activities . For example, it can be used to synthesize analogs of pellitorine, a compound known for its biological properties.

Development of Functional Materials

Due to its solid-state fluorescence properties, this compound is also explored for the development of functional materials, particularly in the field of optoelectronics . The blue-green fluorescence suggests potential applications in creating organic light-emitting diodes (OLEDs) and other light-based technologies.

Stereoselective Organic Synthesis

The compound serves as a key ingredient in stereoselective synthesis processes. Its ability to undergo reactions with high stereocontrol is essential for producing substances with specific configurations, which is a critical aspect in the pharmaceutical industry .

Future Directions

The development of simple and reliable synthesis methodologies for multi-substituted organic molecules has attracted considerable attention . The one-pot synthesis method used for this compound suggests the possibility of obtaining functional conjugated dienes, which could be useful in the synthesis of various biologically active compounds and functional materials .

properties

IUPAC Name |

(2Z,4E)-N-butyl-2-cyano-5-(2-methoxyphenyl)penta-2,4-dienamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-3-4-12-19-17(20)15(13-18)10-7-9-14-8-5-6-11-16(14)21-2/h5-11H,3-4,12H2,1-2H3,(H,19,20)/b9-7+,15-10- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGXIGFTHFKUCG-GPGQUUKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=CC=CC1=CC=CC=C1OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)/C(=C\C=C\C1=CC=CC=C1OC)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-2-cyano-5-(2-methoxyphenyl)penta-2,4-dienamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2975206.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2975207.png)

![3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2975208.png)

![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methylcycloheptyl)methyl]propanamide](/img/structure/B2975209.png)

![2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide](/img/structure/B2975211.png)

![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-chloro-4-methoxyanilino)prop-2-en-1-one](/img/structure/B2975218.png)